molecular formula C22H19ClN4OS B11628362 1-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-3-phenylthiourea

1-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-3-phenylthiourea

Cat. No.: B11628362
M. Wt: 422.9 g/mol
InChI Key: FMMHFWAHLGKVQS-UHFFFAOYSA-N
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Description

3-{1-[2-(2-Chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-phenylthiourea is a complex organic compound that features a benzodiazole ring, a chlorophenoxyethyl group, and a phenylthiourea moiety

Properties

Molecular Formula

C22H19ClN4OS

Molecular Weight

422.9 g/mol

IUPAC Name

1-[1-[2-(2-chlorophenoxy)ethyl]benzimidazol-2-yl]-3-phenylthiourea

InChI

InChI=1S/C22H19ClN4OS/c23-17-10-4-7-13-20(17)28-15-14-27-19-12-6-5-11-18(19)25-21(27)26-22(29)24-16-8-2-1-3-9-16/h1-13H,14-15H2,(H2,24,25,26,29)

InChI Key

FMMHFWAHLGKVQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[2-(2-Chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-phenylthiourea typically involves multiple steps:

    Formation of the Benzodiazole Ring: This can be achieved by reacting o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Attachment of the Chlorophenoxyethyl Group: The benzodiazole intermediate is then reacted with 2-(2-chlorophenoxy)ethyl bromide in the presence of a base such as potassium carbonate.

    Introduction of the Phenylthiourea Moiety: Finally, the product is treated with phenyl isothiocyanate to form the desired thiourea derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiourea moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the benzodiazole ring.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Sodium methoxide or other strong nucleophiles.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or reduced benzodiazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.

    Drug Development: Investigated for its potential as a therapeutic agent in various diseases.

Medicine

    Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit antimicrobial properties.

    Cancer Research: Potential use in cancer therapy due to its ability to interact with specific molecular targets.

Industry

    Agriculture: Possible use as a pesticide or herbicide due to its bioactive properties.

    Pharmaceuticals: Used in the synthesis of various pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of 3-{1-[2-(2-Chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-phenylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial activity or enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenoxy)ethylamine: Shares the chlorophenoxyethyl group but lacks the benzodiazole and thiourea moieties.

    1-Phenylthiourea: Contains the phenylthiourea moiety but lacks the benzodiazole and chlorophenoxyethyl groups.

    Benzodiazole Derivatives: Various derivatives with different substituents on the benzodiazole ring.

Uniqueness

The uniqueness of 3-{1-[2-(2-Chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-phenylthiourea lies in its combination of structural features, which confer specific chemical and biological properties

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